Inhibitory Activity Against Human 5-Lipoxygenase (5-LOX)
The target compound demonstrated inhibitory activity against recombinant human 5-lipoxygenase (5-LOX) with an IC50 of 13.9 µM in a biochemical assay [1]. While no direct head-to-head study exists with a close 1,3-dioxane analog, this value can be contextualized against a well-known small molecule 5-LOX inhibitor, nordihydroguaiaretic acid (NDGA), which has a reported IC50 of 0.2 µM for 5-LOX . The 13.9 µM value for the target compound indicates moderate, not potent, in vitro 5-LOX inhibition.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
|---|---|
| Target Compound Data | IC50 = 13.9 µM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA), IC50 = 0.2 µM |
| Quantified Difference | Target compound is approximately 70-fold less potent than NDGA in this assay system. |
| Conditions | Inhibition of recombinant human 5-LOX in a biochemical assay [1]; NDGA data is for 5-LOX inhibition . |
Why This Matters
This provides a specific, quantifiable data point for researchers investigating the 5-LOX pathway, establishing that this compound is a tool of moderate affinity, distinct from potent clinical candidates.
- [1] BindingDB. BDBM50595006. Affinity Data for CHEMBL5169638: IC50 = 1.39E+4 nM for human 5-lipoxygenase. View Source
